N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dioxido-dihydrothiophenyl group attached to an isobutyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chloroaniline, undergoes a reaction with isobutyryl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)isobutyramide.
Introduction of the Dioxido-Dihydrothiophenyl Group: The intermediate is then reacted with a sulfone precursor, such as 2,3-dihydrothiophene-1,1-dioxide, under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)isobutyramide: Lacks the dioxido group, which may affect its reactivity and biological activity.
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-2-yl)isobutyramide: Similar structure but with a different position of the dioxido group, potentially leading to different chemical and biological properties.
Uniqueness
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is unique due to the presence of both the chlorophenyl and dioxido-dihydrothiophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-10(2)14(17)16(12-5-3-4-11(15)8-12)13-6-7-20(18,19)9-13/h3-8,10,13H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOCERQBMRTAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.